N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-26-14-3-5-15(6-4-14)30(24,25)22-19-21-13(10-29-19)9-18(23)20-12-2-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBNQVDCXGDMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available research on its biological properties, including its effects on various cellular pathways, antitumor activity, and other pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a thiazole derivative. The presence of the sulfonyl group enhances its biological activity by potentially facilitating interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the areas of antitumor , antidiabetic , and antimicrobial effects.
Antitumor Activity
Several studies have explored the antitumor efficacy of this compound against different cancer cell lines.
- Cell Lines Tested : The compound has been tested against human tumor cell lines including Mia PaCa-2, PANC-1, RKO, and LoVo.
- Results : It demonstrated significant cytotoxic effects with IC50 values ranging from 26 to 65 µM across these cell lines, indicating its potential as a lead candidate for cancer therapy .
Antidiabetic Effects
The compound's impact on glucose metabolism has also been investigated.
- In Vivo Studies : In a streptozotocin-induced diabetic mice model, treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
- Mechanism of Action : The compound was shown to inhibit α-amylase with an IC50 value of 0.68 µM, suggesting its potential use in managing diabetes through carbohydrate metabolism modulation .
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various pathogens.
- Pathogens Tested : The compound exhibited moderate to strong activity against Staphylococcus aureus and Candida albicans, while showing weaker effects against other tested strains .
- Mechanism : The interactions with bacterial proteins and enzymes were explored through docking studies, which indicated potential binding affinities that could inhibit bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Benzodioxole moiety | Enhances interaction with biological targets |
| Sulfonyl group | Improves solubility and bioavailability |
| Thiazole derivative | Contributes to antitumor and antimicrobial properties |
Case Studies
- Antitumor Efficacy : A recent study highlighted that modifications in the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. These modifications were linked to increased apoptosis in treated cells.
- Diabetes Management : Another investigation demonstrated that the compound's α-amylase inhibition was comparable to established antidiabetic drugs, indicating its potential as a therapeutic agent for diabetes management.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide exhibit antimicrobial properties. Studies have shown that derivatives with thiazole and benzodioxole structures demonstrate significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's structural components may also confer anticancer properties. Similar thiazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. For instance, compounds that share structural similarities have shown efficacy in inhibiting specific kinases involved in cancer progression, such as c-Src . This suggests that this compound could be explored as a lead compound in the development of new anticancer agents.
Anti-inflammatory Effects
Compounds containing benzodioxole and thiazole moieties have been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This highlights the potential use of this compound in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against several pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 32 µg/mL against Gram-positive bacteria but were less effective against Gram-negative strains. These findings support the hypothesis that modifications to the thiazole structure can enhance antimicrobial activity .
Case Study 2: Anticancer Activity
In vitro studies on related compounds revealed significant inhibition of cancer cell proliferation in models of breast and colon cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. These studies suggest that this compound could be a promising candidate for further development as an anticancer therapeutic .
Q & A
Q. Table 1. Critical Reaction Parameters
| Step | Optimal Conditions | Purpose |
|---|---|---|
| Thiazole formation | N₂ atmosphere, 60–80°C | Prevents oxidation/decomposition |
| Sulfonylimino coupling | Anhydrous K₂CO₃, DMF solvent | Enhances reaction efficiency |
| Purification | Ethanol recrystallization | Removes unreacted starting materials |
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR) when confirming the compound’s structure?
Methodological Answer:
Discrepancies in NMR data may arise from tautomerism or impurities. Strategies include:
- 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals and confirm connectivity .
- Computational modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts .
- Cross-validation : Use mass spectrometry to confirm molecular weight and HPLC to rule out impurities .
Basic: What analytical techniques are essential for characterizing this compound post-synthesis?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and detects fragmentation patterns .
Q. Table 2. Analytical Techniques and Applications
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | |
| HPLC | Purity assessment | |
| IR Spectroscopy | Functional group identification |
Advanced: What strategies optimize reaction conditions to minimize side-products during sulfonylimino group formation?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Maintain 60–80°C to avoid decomposition of the sulfonylimino intermediate .
- Catalyst optimization : Use fresh anhydrous K₂CO₃ to prevent hydrolysis side reactions .
Basic: How to design experiments to evaluate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Predict binding affinity to enzymes/receptors using software like AutoDock .
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) under physiological pH .
- Cell-based assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) across cell lines .
Advanced: How to address conflicting results in the compound’s bioactivity across different cell lines?
Methodological Answer:
- Dose-response curves : Establish reproducibility across multiple replicates .
- Uptake studies : Use fluorescent analogs to quantify cellular internalization efficiency .
- Metabolic profiling : Assess liver microsome stability to rule out rapid degradation .
Basic: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperature .
- Light exposure studies : UV-vis spectroscopy tracks photodegradation .
Advanced: What are common pitfalls in thiazole ring formation during synthesis, and how to mitigate them?
Methodological Answer:
- Oxidation of sulfur : Use inert gas (N₂/Ar) and fresh reagents to prevent disulfide formation .
- Side reactions : Optimize stoichiometry to avoid over-alkylation of the thiazole nitrogen .
- Low yields : Pre-activate intermediates (e.g., via silylation) to enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
